quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro 7-QUPAIC involves the reaction of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with 8-quinolinol in the presence of a fluorinated pentyl chain. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of 5-fluoro 7-QUPAIC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
5-fluoro 7-QUPAIC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated pentyl chain can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
5-fluoro 7-QUPAIC is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: In studies involving the interaction of synthetic cannabinoids with biological receptors.
Medicine: Research on the potential therapeutic effects and toxicology of synthetic cannabinoids.
Industry: Quality control and forensic analysis of synthetic cannabinoids in various products.
Mechanism of Action
5-fluoro 7-QUPAIC exerts its effects by interacting with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the action of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro NPB-22-7N
- 5-fluoro AKB-48-7N
- 5-fluoro EDMB-PINACA
- EMB-FUBINACA
- EG-018
Uniqueness
5-fluoro 7-QUPAIC is unique due to its specific fluorinated pentyl chain and quinolinyl ester structure. This unique structure contributes to its distinct binding affinity and interaction with cannabinoid receptors, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
2748300-92-5 |
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Molecular Formula |
C22H20FN3O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
quinolin-8-yl 1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H20FN3O2/c23-11-2-1-3-14-26-15-18(17-9-6-13-25-21(17)26)22(27)28-19-10-4-7-16-8-5-12-24-20(16)19/h4-10,12-13,15H,1-3,11,14H2 |
InChI Key |
CUGIQDZEJKPBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CN(C4=C3C=CC=N4)CCCCCF)N=CC=C2 |
Origin of Product |
United States |
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